physicochemical properties of 4-(Trifluoromethylthio)phenylacetic acid
physicochemical properties of 4-(Trifluoromethylthio)phenylacetic acid
An In-Depth Technical Guide to 4-(Trifluoromethylthio)phenylacetic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of 4-(Trifluoromethylthio)phenylacetic acid. The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a critical strategy in modern medicinal and agrochemical research, imparting unique electronic and metabolic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the practical application and significance of this versatile chemical building block.
Introduction: The Strategic Importance of the Trifluoromethylthio Moiety
4-(Trifluoromethylthio)phenylacetic acid is a specialized aromatic carboxylic acid that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules. Its structure combines the reactive carboxylic acid functionality of a phenylacetic acid core with the potent electronic and steric influence of a para-substituted trifluoromethylthio (SCF₃) group.
The SCF₃ group is a powerful bioisostere for other functionalities and is known to profoundly enhance key drug-like properties. Unlike its oxygenated counterpart, the trifluoromethoxy (OCF₃) group, the SCF₃ moiety offers a distinct electronic profile and increased lipophilicity. These characteristics are highly desirable in drug discovery, where they can lead to improved metabolic stability, enhanced membrane permeability, and stronger target binding affinity.[1] This guide will delve into the core properties of 4-(Trifluoromethylthio)phenylacetic acid, providing the technical foundation necessary for its effective utilization in research and development.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of 4-(Trifluoromethylthio)phenylacetic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F₃O₂S | [2][3][4] |
| Molecular Weight | 236.21 g/mol | [2][4][5] |
| CAS Number | 243977-23-3; 102582-93-4 | [2][3][6] |
| Melting Point | 114-118 °C | [4][6] |
| Boiling Point | ~252-316 °C (Predicted) | [4][6] |
| pKa | ~3.36 (Predicted) | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥97% | [2] |
Discussion of Properties:
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Molecular Structure and Weight: The molecular formula and weight are foundational for all stoichiometric calculations in synthesis and for high-resolution mass spectrometry-based structural confirmation.
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Melting Point: The defined melting range of 114-118 °C indicates a crystalline solid at room temperature and serves as a primary indicator of purity. A sharp melting range is characteristic of a highly pure compound.
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Acidity (pKa): The predicted pKa of ~3.36 is a critical parameter for understanding the compound's behavior in different pH environments.[6] This value, which is lower than that of unsubstituted phenylacetic acid (pKa ≈ 4.31), is influenced by the electron-withdrawing nature of the SCF₃ group.[8] This increased acidity affects its solubility in aqueous media and its reactivity in base-mediated reactions.
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CAS Number: It is important to note that multiple CAS numbers may be associated with this compound in different commercial and chemical databases. Researchers should verify the specific identifier with their supplier.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of 4-(Trifluoromethylthio)phenylacetic acid is paramount. A multi-technique approach is standard practice, providing a self-validating system for structural verification.
Key Identifiers:
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IUPAC Name: 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid[3]
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SMILES: OC(=O)CC1=CC=C(SC(F)(F)F)C=C1[3]
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InChI Key: BFDKCZMYQOSTJG-UHFFFAOYSA-N[3]
Spectroscopic Analysis Workflow
A logical workflow for the characterization of a newly synthesized or procured batch of this compound is essential for quality control.
Caption: Standard workflow for the analytical characterization of 4-(Trifluoromethylthio)phenylacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be expected to show characteristic signals for the aromatic protons (two doublets in the ~7.2-7.6 ppm range) and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid group (~3.6 ppm).
-
¹³C NMR: Provides a carbon fingerprint of the molecule, confirming the number and type of carbon atoms.
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¹⁹F NMR: Crucial for confirming the presence and integrity of the SCF₃ group, which would appear as a sharp singlet.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, matching it to the theoretical value of 236.21. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A well-developed HPLC method will show a single major peak, and the area of this peak relative to the total peak area provides a quantitative measure of purity (e.g., >97%).
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).
Synthesis and Reactivity Insights
The synthesis of 4-(Trifluoromethylthio)phenylacetic acid typically involves the introduction of the SCF₃ group onto a phenylacetic acid precursor or the construction of the acetic acid side chain onto a pre-functionalized benzene ring.
Conceptual Synthesis Workflow
A common strategy involves the trifluoromethylthiolation of a suitable phenol, followed by reactions to build the acetic acid side chain. This approach leverages established methods for creating the C-S bond.[1][9]
Caption: A conceptual workflow for the synthesis of 4-(Trifluoromethylthio)phenylacetic acid.
Step-by-Step Methodology (Conceptual):
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Starting Material: Begin with an ester of 4-hydroxyphenylacetic acid. The ester group protects the carboxylic acid from reacting in subsequent steps.
-
Electrophilic Trifluoromethylthiolation: React the protected starting material with an electrophilic SCF₃ source, such as N-(trifluoromethylthio)saccharin. This reaction is often catalyzed by a Lewis acid (e.g., iron(III) chloride) to facilitate the regioselective introduction of the SCF₃ group onto the phenol ring.[1][9]
-
Workup and Purification: After the reaction is complete, the mixture is quenched and the organic product is extracted. The resulting ester intermediate is purified using flash column chromatography.
-
Hydrolysis: The purified ester is then hydrolyzed back to the carboxylic acid. This is typically achieved by stirring with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as tetrahydrofuran (THF) and water.
-
Acidification and Isolation: The reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, causing the final product to precipitate. The solid 4-(Trifluoromethylthio)phenylacetic acid is then collected by filtration, washed, and dried.
Applications in Drug Development and Agrochemicals
The true value of 4-(Trifluoromethylthio)phenylacetic acid lies in its role as a strategic building block. The phenylacetic acid framework is a common scaffold in pharmaceuticals, including well-known drugs like diclofenac.[8] The addition of the SCF₃ group provides a powerful tool for fine-tuning the properties of new chemical entities.
-
Enhanced Lipophilicity: The SCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for crossing biological membranes and can improve oral bioavailability.
-
Metabolic Stability: The sulfur-carbon bond in the SCF₃ group is generally more resistant to metabolic degradation compared to other functional groups. This can lead to a longer half-life for drug candidates in the body.[1]
-
Modulation of Biological Activity: The strong electron-withdrawing nature of the SCF₃ group alters the electronic environment of the aromatic ring, which can lead to enhanced binding affinity with biological targets. It is a key component in the development of novel therapeutics, including anti-inflammatory, antiviral, and anticancer agents.[1]
-
Agrochemicals: In agrochemistry, these same properties can lead to the development of more potent and stable pesticides, herbicides, and fungicides.[1]
Conclusion
4-(Trifluoromethylthio)phenylacetic acid is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its well-defined physicochemical properties, combined with the strategic benefits conferred by the trifluoromethylthio group, make it an invaluable asset for researchers. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and creation of next-generation pharmaceuticals and advanced materials.
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